molecular formula C24H26N6O2 B11238927 N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11238927
M. Wt: 430.5 g/mol
InChI Key: CLXZXOWRNFTBSF-UHFFFAOYSA-N
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Description

N4-(4-ETHOXYPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ETHOXYPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N4-(4-ETHOXYPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N4-(4-ETHOXYPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-ETHOXYPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies have shown that it can modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-ETHOXYPHENYL)-N6-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-N-(4-ethoxyphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H26N6O2/c1-2-31-19-12-10-17(11-13-19)27-22-21-16-26-30(18-7-4-3-5-8-18)23(21)29-24(28-22)25-15-20-9-6-14-32-20/h3-5,7-8,10-13,16,20H,2,6,9,14-15H2,1H3,(H2,25,27,28,29)

InChI Key

CLXZXOWRNFTBSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

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